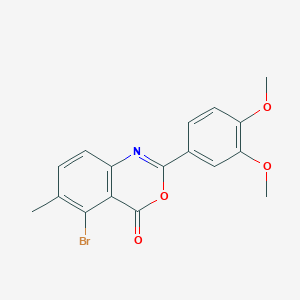
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a bromine atom, a dimethoxyphenyl group, and a methyl group attached to a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the benzoxazinone ring is accomplished through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation using agents like potassium permanganate or reduction using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, amines; solvents like ethanol or DMF; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to room temperature.
Reduction: Hydrogen gas, palladium on carbon; solvents like ethanol or methanol; temperatures ranging from room temperature to 50°C.
Coupling Reactions: Palladium catalysts, boronic acids or esters; solvents like toluene or THF; temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazinone, while Suzuki-Miyaura coupling can produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving oxidative stress and inflammation.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
Mechanism of Action
The mechanism of action of 5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory and oxidative stress pathways, leading to reduced production of pro-inflammatory mediators and reactive oxygen species.
Receptor Modulation: The compound may interact with specific receptors on the cell surface or within the cell, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in cancer cells.
Comparison with Similar Compounds
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can be compared with other similar compounds to highlight its uniqueness:
5-bromo-2-aryl benzimidazole derivatives: These compounds share the bromine and aryl groups but differ in the core structure, leading to different biological activities and applications.
Indole Derivatives: Indole derivatives, such as those containing the indole nucleus, exhibit diverse biological activities and are widely studied for their medicinal potential.
Benzoxazinone Derivatives: Other benzoxazinone derivatives may have different substituents, leading to variations in their chemical reactivity and biological properties.
Properties
IUPAC Name |
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-9-4-6-11-14(15(9)18)17(20)23-16(19-11)10-5-7-12(21-2)13(8-10)22-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCBMOFPKTNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
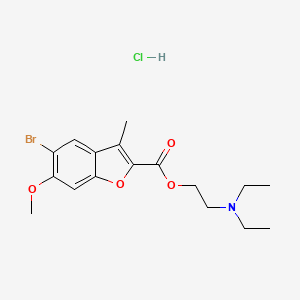
![N-(2-ethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5994610.png)
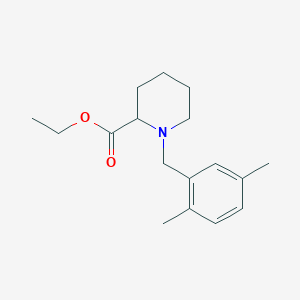
![7-(cyclobutylmethyl)-2-(4-oxo-4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994613.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[(1-methylpiperidin-3-yl)methyl]-2-phenylethanamine](/img/structure/B5994627.png)
![1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5994634.png)
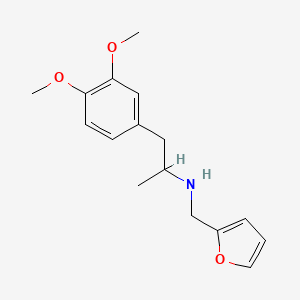
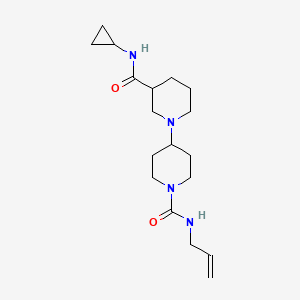
![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5994652.png)
![1,3-dimethyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5994660.png)
![2-(cyclopentylacetyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994662.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5994664.png)
![2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine](/img/structure/B5994671.png)
![N-[2-(2-pyridinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B5994675.png)
